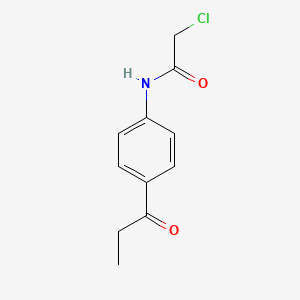

2-chloro-N-(4-propionylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

2-chloro-N-(4-propanoylphenyl)acetamide |

InChI |

InChI=1S/C11H12ClNO2/c1-2-10(14)8-3-5-9(6-4-8)13-11(15)7-12/h3-6H,2,7H2,1H3,(H,13,15) |

InChI Key |

HTIXVHRTUBMBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)NC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 4 Propionylphenyl Acetamide

Established Synthetic Routes for N-Aryl Chloroacetamides

The most common and direct method for synthesizing N-aryl chloroacetamides, including 2-chloro-N-(4-propionylphenyl)acetamide, is the chloroacetylation of the corresponding aniline (B41778) derivative. This approach is widely documented and relies on the formation of an amide bond between the aromatic amine and a chloroacetylating agent. researchgate.netresearchgate.net

Amine Chloroacetylation Reaction Pathways

The primary pathway for the synthesis of this compound involves the reaction of 4-aminopropiophenone with chloroacetyl chloride. researchgate.netresearchgate.net This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-aminopropiophenone attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product and hydrochloric acid (HCl) as a byproduct. researchgate.nettandfonline.com

The general reaction is as follows:

Caption: General reaction scheme for the chloroacetylation of an aryl amine.

Caption: General reaction scheme for the chloroacetylation of an aryl amine.This method is broadly applicable to a wide range of substituted anilines and is a fundamental transformation in organic chemistry for creating the N-aryl acetamide (B32628) linkage. sphinxsai.comijpsr.info

Optimization of Reaction Conditions and Yields

The efficiency and yield of the chloroacetylation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include the choice of solvent, the type of base used to scavenge the HCl byproduct, reaction temperature, and duration. tandfonline.comsphinxsai.com

A variety of organic solvents can be used, such as toluene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and benzene (B151609). researchgate.netsphinxsai.comnih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate. A base is crucial for neutralizing the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) or stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsphinxsai.com

Recent studies have explored more environmentally benign conditions. For instance, highly chemoselective N-chloroacetylation of anilines and other amines has been achieved in a phosphate (B84403) buffer system, yielding products in high yields within 20 minutes under metal-free conditions. tandfonline.comdoaj.org This highlights a move towards more sustainable and efficient synthetic protocols.

The table below summarizes various reaction conditions reported for the synthesis of N-aryl chloroacetamides, demonstrating the range of parameters that can be adjusted to optimize the reaction.

| Aryl Amine | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrophenylamine | Toluene | Triethylamine | 0°C to RT | 4 h | Not specified | nih.gov |

| Aniline | THF | DBU | Room Temp. | 3-6 h | 75-95% | sphinxsai.com |

| Various Anilines | Dichloromethane | Triethylamine | Not specified | Not specified | Not specified | researchgate.net |

| 2-Aminobenzyl alcohol | Phosphate Buffer | None (Buffer) | Not specified | 20 min | High | tandfonline.com |

| Various Aromatic Amines | Water | Mineral Alkali (e.g., Na2CO3) | Not specified | 2 h | >95% conversion | google.com |

Advanced Synthetic Strategies for N-Acyl-α-haloacetamides

Beyond traditional methods, modern synthetic chemistry offers advanced strategies for the formation of amide bonds, which can provide benefits such as increased reaction rates, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to a dramatic reduction in reaction times from hours to minutes and an improvement in product yields. nih.gov

The synthesis of various amides, including N-aryl derivatives, has been successfully performed using microwave irradiation. mdpi.com For example, the reaction of amines with anhydrides to form N-arylphthalamic acids was accomplished in 1-3 minutes in a domestic microwave oven, affording excellent yields without the need for a solvent. nih.gov This approach, known as Enhanced Microwave Synthesis (EMS), can be particularly advantageous for constructing compound libraries for research and development due to its speed and efficiency. The application of microwave energy to the chloroacetylation of 4-aminopropiophenone could similarly offer significant improvements over conventional heating methods.

Exploration of Catalytic Systems in Amide Formation

While the reaction between a highly reactive acyl chloride and an amine does not typically require a catalyst beyond a base, modern catalytic systems provide alternative pathways for amide bond formation that can be milder and more versatile. researchgate.netrsc.org Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, have become a cornerstone of C-N bond formation. syr.edu

These reactions typically employ palladium or copper catalysts with specialized phosphine (B1218219) ligands to couple an aryl halide or pseudohalide with an amide. syr.eduorganic-chemistry.org In the context of this compound, this could represent a convergent synthesis, for example, by coupling 4-propionylphenyl bromide with 2-chloroacetamide (B119443). The development of more reactive catalyst systems has broadened the scope of these reactions, allowing for high functional group tolerance and mild reaction conditions. syr.edu

Additionally, direct amidation methods that couple carboxylic acids with amines using metal-based or organocatalytic systems are being developed to avoid the use of harsh reagents like acyl chlorides. researchgate.netrsc.org

Precursor Functionalization and Chemical Transformations

The chemical properties of both the precursor, 4-aminopropiophenone, and the final product, this compound, allow for a wide range of chemical modifications.

The precursor, 4-aminopropiophenone, is a bifunctional molecule. The amino group is a versatile handle for various transformations, including diazotization followed by coupling reactions. guidechem.com The aromatic ring itself can undergo electrophilic substitution reactions, while the ketone moiety can participate in reactions such as condensations and reductions. chemicalbook.comguidechem.com

The product, this compound, is a valuable synthetic intermediate primarily due to the reactivity of the α-chloro group. researchgate.net The chlorine atom is a good leaving group and is readily displaced by a wide array of nucleophiles. researchgate.net This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecules, including various heterocyclic systems. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is the basis for their use as building blocks in medicinal and agricultural chemistry. researchgate.netresearchgate.net

The following table illustrates the versatility of N-aryl 2-chloroacetamides in reactions with different nucleophiles.

| Nucleophile | Resulting Functional Group/Compound Class | Reference |

|---|---|---|

| Sodium Azide (NaN3) | 2-Azido-N-arylacetamide | nih.gov |

| Sodium Hydrogen Selenide (B1212193) (NaHSe) | Diorganyl Selenide | ekb.eg |

| Potassium Cinnamate | Cinnamic Amidoester | researchgate.net |

| 3-Hydroxypyridines | 2-(Pyridin-3-yloxy)acetamide | researchgate.net |

| Amines (Primary/Secondary) | N-Aryl-2-(amino)acetamide | mdpi.com |

Synthesis of Substituted 4-Aminopropiophenone Intermediates

The principal precursor for the title compound is 4-aminopropiophenone (also known as p-aminopropiophenone, PAPP). wikipedia.org The synthesis of this intermediate and its substituted analogues can be accomplished through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Friedel-Crafts Acylation: A classic and versatile method for forming aryl ketones is the Friedel-Crafts acylation. wikipedia.orgnih.gov To synthesize 4-aminopropiophenone, this reaction typically involves propanoyl chloride or propionic anhydride (B1165640) as the acylating agent and a benzene derivative as the substrate. Since the amino group is highly reactive and can interfere with the Lewis acid catalyst (e.g., AlCl₃), it is common practice to protect the amino group first. For instance, aniline can be converted to acetanilide, which then undergoes Friedel-Crafts acylation. The propionyl group is directed primarily to the para position due to the ortho, para-directing nature of the acetamido group. A subsequent hydrolysis step removes the acetyl protecting group to yield the desired 4-aminopropiophenone. This strategy can be adapted to produce substituted intermediates by starting with appropriately substituted anilines.

Reduction of Nitroarenes: An alternative and widely used pathway involves the reduction of a nitro group. This multi-step process begins with the Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone (B1677668). wikipedia.org The propiophenone is then nitrated, typically with a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the para position, yielding 4-nitropropiophenone. The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). researchgate.net This method is also highly adaptable for creating substituted derivatives by using substituted nitrobenzenes as the initial starting material.

The following table summarizes these primary synthetic routes to 4-aminopropiophenone intermediates.

Table 1: Synthetic Routes for 4-Aminopropiophenone Intermediates

| Method | Starting Material | Key Reagents | Intermediate Product | Final Step |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetanilide (protected aniline) | 1. Propanoyl chloride, AlCl₃2. H₃O⁺ | N-(4-propionylphenyl)acetamide | Acid or base hydrolysis |

By employing substituted starting materials, a variety of functionalized 4-aminopropiophenone intermediates can be prepared, paving the way for a diverse library of final 2-chloro-N-(phenyl)acetamide derivatives. For example, starting with a substituted aniline in the Friedel-Crafts pathway allows for the introduction of groups such as methoxy (B1213986) or halo substituents onto the phenyl ring.

Strategies for Modifying the Propiophenone Moiety

Once the this compound scaffold is formed, or at the 4-aminopropiophenone intermediate stage, the propiophenone moiety offers specific sites for chemical derivatization. The most reactive site for further modification is the carbonyl group of the propionyl side chain.

Reduction of the Carbonyl Group: The ketone functional group can be readily reduced to a secondary alcohol. This transformation is typically accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for the selective reduction of ketones to alcohols in the presence of other functional groups like amides. studylib.netscribd.com The reduction of the propiophenone ketone results in a 1-hydroxypropyl group. For example, research has documented the reduction of p-aminopropiophenone to 1-(p-aminophenyl)-1-propanol. nih.gov This modification significantly alters the electronic and steric properties of the side chain, converting a planar, electron-withdrawing keto group into a chiral, electron-donating hydroxyl group.

Protection of the Carbonyl Group (Ketalization): The ketone can be protected to prevent it from reacting in subsequent synthetic steps. A common protection strategy is the formation of a ketal (or acetal). This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orglearncbse.in The resulting cyclic ketal is stable in neutral to strongly basic conditions but can be easily removed by treatment with aqueous acid to regenerate the ketone. The formation of an ethylene ketal of p-aminopropiophenone has been reported as a method of protecting the carbonyl group. nih.gov This reversible modification is a crucial tool in multi-step syntheses where other parts of the molecule need to be altered without affecting the ketone.

These derivatization strategies allow for the fine-tuning of the molecule's properties by altering the propiophenone side chain. The table below outlines these key modification strategies.

Table 2: Derivatization Strategies for the Propiophenone Ketone

| Modification Type | Reagent(s) | Functional Group Transformation | Purpose |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Ketone → Secondary Alcohol | Introduce a hydroxyl group and a chiral center. |

These synthetic and derivatization methodologies provide a robust platform for creating a wide array of compounds based on the this compound structure, enabling systematic exploration of its chemical space.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Frameworks for SAR Elucidation in N-Substituted Acetamides

The elucidation of SAR for N-substituted acetamides employs a variety of computational and experimental techniques. These methodologies can be broadly categorized into ligand-based and target-based approaches, each providing unique insights into the molecular determinants of activity.

When the three-dimensional structure of the biological target is unknown, ligand-based design approaches become particularly valuable. These methods rely on the analysis of a set of molecules known to be active to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target and elicit a biological response. researchgate.net

For N-substituted acetamides, a typical ligand-based approach involves:

Data Set Compilation : Gathering a structurally diverse set of N-substituted acetamides with corresponding biological activity data.

Conformational Analysis : Generating multiple low-energy conformations for each molecule to ensure the biologically relevant shape is considered. researchgate.net

Pharmacophore Model Generation : Aligning the active molecules and identifying common chemical features. This process generates one or more pharmacophore hypotheses. nih.govmdpi.com For instance, a model for a series of 2-heteroarylthio-N-arylacetamides was developed using seven structurally diverse inhibitors to identify novel compounds targeting the Hsp90 C-terminus. nih.gov

Model Validation and Virtual Screening : The best pharmacophore model is then used as a 3D query to screen large chemical databases for new molecules that fit the model and are therefore likely to be active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another key ligand-based method. 3D-QSAR models correlate the biological activity of compounds with their 3D physicochemical properties, such as steric and electrostatic fields, to create a predictive model that can guide the design of new analogues. mdpi.com

In contrast, when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, target-based design approaches can be employed. These powerful methods use the structural information of the target's binding site to design molecules that fit precisely and form favorable interactions. researchgate.net

The process for N-substituted acetamides typically includes:

Target Identification and Validation : Identifying the specific protein that the acetamide (B32628) derivatives interact with. For example, aryl amino acetamides have been identified as inhibitors of the P. falciparum STAR-related lipid transfer protein (PfSTART1). malariaworld.org

Binding Site Analysis : Characterizing the geometry, size, and physicochemical properties of the binding pocket. This helps identify key amino acid residues that can be targeted for interaction.

Molecular Docking : Computationally placing candidate molecules, such as analogues of 2-chloro-N-(4-propionylphenyl)acetamide, into the binding site to predict their binding orientation and affinity. nih.govresearchgate.net Docking studies can reveal crucial interactions, such as π-π stacking or hydrogen bonds, that contribute to binding. nih.gov

Structure-Guided Optimization : Using the insights from docking to rationally modify the ligand structure to improve its fit and interactions within the binding site, thereby enhancing its activity. nih.govresearchgate.net

These two approaches are often used in a complementary fashion. A ligand-based model might be used initially to identify hits, which can then be optimized using target-based methods once the molecular target is identified and structurally characterized.

Rational Design Strategies for Structural Diversification

Based on the insights from SAR methodologies, medicinal chemists employ rational design strategies to systematically modify the core structure of this compound. These modifications aim to enhance biological activity, selectivity, and drug-like properties.

The N-aryl moiety is a critical component for tuning the biological activity of N-substituted acetamides. Variations in the substitution pattern on this phenyl ring can significantly influence potency and selectivity by altering electronic properties, steric interactions, and hydrogen-bonding capabilities. nih.gov

Studies on various N-aryl acetamide series have revealed several key principles:

Position of Substituents : The position of substituents on the aryl ring is often crucial. For a series of aryl acetamide triazolopyridazines, substitution at the ortho-position was not well tolerated, likely due to unfavorable steric interactions with the adjacent amide oxygen. In contrast, para-substitution generally led to the most potent compounds. nih.gov

Electronic Effects : Electron-withdrawing groups are often preferred over electron-donating groups on the aryl ring. nih.gov For example, in one study, 4-chloro and 4-fluoro substituted analogues showed potent activity, suggesting that both steric and electronic factors at the 4-position play a role. nih.gov

Disubstitution Patterns : Specific disubstitution patterns can lead to synergistic effects. The 3,4-dichloro substitution pattern has been noted for improving potency in some series. nih.gov Conversely, a 3,5-difluoro substitution led to a decrease in potency compared to a 3,5-dichloro analogue in another study. nih.gov

The table below summarizes SAR findings from a study on aryl acetamide triazolopyridazines, illustrating the impact of N-aryl substitution on activity. nih.gov

| Compound ID | N-Aryl Substitution Pattern | Relative Potency (EC50, µM) | Key Observation |

|---|---|---|---|

| 11 | Unsubstituted | ~16 | Baseline activity |

| 12 | 4-Chloro | 0.66 | ~25-fold increase in potency |

| 15 | 4-Bromo | 1.1 | Potent, similar to 4-Cl and 4-F |

| 18 | 4-Fluoro | 0.86 | Potent, highlighting role of 4-halo substitution |

| 14 | 2-Chloro | >50 | Ortho-substitution is poorly tolerated |

| 75 | 3,5-Dichloro | 1.2 | Modest potency |

| 77 | 3,5-Difluoro | ~6 | 5-fold decrease vs. 3,5-dichloro |

The α-chloro atom of the acetamide group is a key feature in many biologically active molecules, including this compound. Its presence is often directly related to the compound's potency.

Importance for Activity : The α-chloro atom is frequently essential for biological activity. Studies comparing N-(2-hydroxyphenyl)acetamide with its α-chloro counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, showed that the chlorinated version had potent antifungal activity while the non-chlorinated parent was inactive. nih.gov This highlights the chloro group's critical role, possibly by acting as a leaving group in reactions with a biological target or by influencing the molecule's conformation and electronic properties. nih.gov

Steric Hindrance : While the chlorine atom is often optimal, further substitution at the α-position is generally detrimental. Computational modeling suggests that replacing the α-chloro group with larger substituents, such as bromine, can introduce significant rotational barriers and destabilizing steric interactions, leading to a decrease in potency. nih.gov Even a smaller fluorine atom at this position was predicted to create a large, though lower, rotational barrier. nih.gov

Reactivity : The α-chloro group imparts specific reactivity to the molecule. It is susceptible to nucleophilic substitution (SN2) reactions, which can be a mechanism of action if the molecule acts as an irreversible inhibitor by alkylating its target. researchgate.net This reactivity is also a consideration in terms of metabolic stability.

The table below illustrates the importance of the α-chloro group for the antibacterial activity of an N-(4-fluoro-3-nitrophenyl)acetamide derivative against K. pneumoniae. nih.gov

| Compound | Structure | Antibacterial Activity (MIC) |

|---|---|---|

| A1 | N-(4-fluoro-3-nitrophenyl)acetamide | Weak |

| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Twice as potent as A1 |

While direct SAR studies on the propionyl chain of this compound are not extensively documented in publicly available literature, general principles of conformational analysis can be applied. The propionyl group (-COCH2CH3) has a degree of rotational freedom. Variations in this chain could influence:

Binding Pocket Occupancy : Lengthening or shortening the alkyl chain could allow for better or worse occupancy of a hydrophobic sub-pocket within the biological target.

Rotational Freedom and Entropy : Introducing rigidity, for example by incorporating a cyclic structure in place of the propionyl group, could lock the molecule into a more biologically active conformation, reducing the entropic penalty of binding. Conversely, a more flexible chain might be necessary to adopt the correct binding pose.

Steric Hindrance : The conformation of the propionyl chain can influence the orientation of the entire N-propionylphenyl group. Physicochemical analyses of related molecules have shown that bulky groups can create hindered rotation around key bonds, which can be a determining factor in biological activity. nih.gov For instance, the presence of a proline ring in certain peptide derivatives was found to hinder the rotation of an attached amphetamine moiety, which was correlated with differences in pharmacological properties. nih.gov

These principles suggest that modifying the propionyl group—for instance, by changing it to an acetyl or butyryl group, or introducing branching—could be a viable strategy for optimizing the activity of this class of compounds.

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the identification and spatial arrangement of essential molecular features that are critical for a molecule's biological activity. A pharmacophore model does not represent the molecule itself, but rather an abstract three-dimensional map of these key interaction points. For this compound, a hypothetical pharmacophore can be constructed by analyzing its constituent functional groups and their potential roles in molecular recognition.

The core structure of this compound presents several key features that likely contribute to its biological activity. These include hydrogen bond donors and acceptors, hydrophobic regions, and an aromatic ring system. The interplay of these features dictates how the molecule orients itself within a biological target's binding site to elicit a response.

Key Pharmacophoric Features:

Based on the chemical structure of this compound, the following pharmacophoric features can be identified:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group and the carbonyl oxygen of the propionyl group are prominent hydrogen bond acceptors. These features are crucial for forming strong, directional interactions with hydrogen bond donor residues (e.g., amino acids with -NH or -OH groups) in a protein's active site.

Hydrogen Bond Donor (HBD): The secondary amide (-NH-) group serves as a key hydrogen bond donor. This feature enables interaction with hydrogen bond acceptor residues (e.g., carbonyl groups or nitrogen atoms in amino acid side chains).

Aromatic Ring (AR): The central phenyl ring provides a planar, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.

The spatial arrangement of these features is critical. The relative distances and angles between the hydrogen bond donors and acceptors, the aromatic ring, and the hydrophobic centers define the specific three-dimensional pattern required for optimal binding.

Feature-Based Design Principles:

Understanding the pharmacophoric features of this compound allows for a feature-based design approach to synthesize novel analogs with potentially improved activity. This involves systematically modifying the core scaffold to enhance or modulate interactions with the target. Key design principles include:

Scaffold Hopping: Replacing the central phenyl ring with other aromatic or heteroaromatic systems to explore different π-stacking interactions or to introduce new hydrogen bonding opportunities.

Substitution Analysis: Modifying the substituents on the phenyl ring. For instance, altering the length or branching of the acyl chain (propionyl group) can probe the size and shape of the corresponding hydrophobic pocket. Replacing the propionyl group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring.

Bioisosteric Replacement: Substituting the chloro atom in the acetamide moiety with other halogens (e.g., fluorine, bromine) or small functional groups to fine-tune steric and electronic properties, which can impact binding affinity and metabolic stability.

Conformational Constraint: Introducing rigid elements into the molecule to lock it into a more bioactive conformation, thereby reducing the entropic penalty upon binding.

By systematically applying these design principles, guided by the initial pharmacophore model, researchers can efficiently explore the chemical space around the this compound scaffold to identify new compounds with enhanced biological profiles. The following table summarizes the key pharmacophoric features and their potential roles in molecular interactions.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Importance in Design |

| Hydrogen Bond Acceptor (HBA) | Acetamide Carbonyl Oxygen | Forms hydrogen bonds with donor residues in the target. | Crucial for anchoring the ligand in the binding site. |

| Hydrogen Bond Acceptor (HBA) | Propionyl Carbonyl Oxygen | Forms hydrogen bonds with donor residues in the target. | Provides an additional anchoring point. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms hydrogen bonds with acceptor residues in the target. | Orients the molecule within the binding site. |

| Aromatic Ring (AR) | Phenyl Ring | Engages in π-π stacking or hydrophobic interactions. | Contributes to binding affinity and selectivity. |

| Hydrophobic Feature (HY) | Propionyl Ethyl Group | Occupies a hydrophobic pocket in the target. | Influences potency and selectivity. |

| Hydrophobic Feature (HY) | Chloromethyl Group | Interacts with hydrophobic residues. | Can modulate binding affinity and metabolic stability. |

Future research involving computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking studies would be invaluable in refining this hypothetical pharmacophore model. Such studies could provide quantitative insights into the contributions of each feature and guide the rational design of the next generation of compounds based on the this compound template.

Computational Chemistry and in Silico Analysis of 2 Chloro N 4 Propionylphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, providing a foundation for further computational analysis.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize molecular geometries and predict a variety of properties for N-phenylacetamide derivatives. nih.goviucr.org For a molecule like 2-chloro-N-(4-propionylphenyl)acetamide, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311G(d,p), can determine key structural parameters. nih.goviucr.org

These calculations would reveal bond lengths, bond angles, and dihedral angles, confirming, for instance, the planarity of the phenyl ring and the conformation of the acetamide (B32628) side chain. Studies on similar compounds, such as 2-chloro-N-phenylacetamide, show that the amide group is often twisted out of the plane of the phenyl ring. researchgate.net This twist angle is a critical parameter influencing crystal packing and potential interactions with biological macromolecules.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Orbitals

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the propionyl and acetamide carbonyl groups, indicating regions susceptible to electrophilic attack. researchgate.net Positive potential (colored blue) would be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor. researchgate.net

Frontier Molecular Orbital Theory (FMOT) focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scispace.comresearchgate.net A smaller gap suggests higher reactivity. In studies of related acetamide derivatives, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the acetamide moiety. scispace.com DFT calculations can precisely determine these energies and visualize the orbital distributions.

Table 1: Representative Frontier Orbital Energies for Analogous N-Arylacetamides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | -9.06 | -5.58 | 3.48 |

| 2-chloro-N-(4-methylphenyl)acetamide | -8.75 | -5.42 | 3.33 |

| 2-chloro-N-(4-chlorophenyl)acetamide | -9.21 | -5.89 | 3.32 |

Note: The data in this table is hypothetical and derived from typical values found in computational studies of similar compounds to illustrate the concept. scispace.com

Molecular Docking Simulations for Hypothetical Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.

Ligand-Receptor Binding Mode Predictions and Interaction Energetics

Docking simulations place the ligand into the binding site of a receptor and score the different poses based on a scoring function, which estimates the binding affinity. diva-portal.org For this compound, potential targets could include enzymes like cyclooxygenases (COX) or various kinases, which are common targets for acetamide-containing compounds. researchgate.net

The simulation would predict the specific interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's active site. Hydrophobic interactions involving the phenyl and propionyl groups would also be identified. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating stronger binding. nih.govbiorxiv.org

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | ASP 126, TYR 120 | Hydrogen Bond, Pi-Pi Stacking |

| 2 | -8.1 | HIS 154, TRP 164 | Hydrogen Bond, Hydrophobic |

Note: This table presents illustrative data based on common findings in molecular docking studies of small molecules with protein kinases. researchgate.netnih.gov

Virtual Screening Methodologies for Potential Macromolecular Targets

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, it can also be used to screen a single compound against a panel of known protein structures to identify potential biological targets, a process known as reverse docking or target fishing.

For this compound, a virtual screening campaign could be conducted against a database of proteins implicated in various diseases. nih.gov This would involve docking the molecule into the binding sites of hundreds or thousands of proteins. The results would be ranked based on docking scores and binding poses, providing a list of potential macromolecular targets for further experimental validation. illinois.edursc.org This approach helps in hypothesis generation for the compound's mechanism of action or potential off-target effects.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uzh.chresearchgate.net This allows for the assessment of the stability of the ligand-protein complex and a more refined calculation of binding free energies. mdpi.com

MD simulations of the this compound-protein complex, identified through docking, would be performed in a simulated physiological environment (e.g., in a water box with ions). The simulation trajectory, typically spanning nanoseconds to microseconds, reveals how the ligand and protein interact and adapt to each other. nih.gov

A key metric for analyzing the stability of the simulation is the Root Mean Square Deviation (RMSD). volkamerlab.org A stable RMSD plot for the protein backbone and the ligand over the course of the simulation indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov Fluctuations in the RMSD might suggest that the ligand is unstable in the binding pocket or is inducing a conformational change in the protein. youtube.com Analysis of the trajectory can also provide detailed information on the persistence of specific hydrogen bonds and other interactions, offering a more accurate picture of the binding dynamics than static docking alone. mdpi.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 50 - 200 nanoseconds |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

Note: This table lists common parameters and settings used in standard MD simulations of biomolecular systems. researchgate.net

Assessment of Ligand-Target Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the stability and flexibility of a ligand-target complex over time. By simulating the atomic motions of the system, MD can provide insights into the binding mode of a ligand and the conformational changes that may occur upon binding. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically exhibit a low and convergent RMSD value over the simulation period.

The flexibility of the protein residues in the binding pocket can be assessed by calculating the root-mean-square fluctuation (RMSF). Residues that interact closely with the ligand are expected to show reduced fluctuations compared to more distal residues. For this compound, an MD simulation would provide valuable information on its binding stability with a putative target protein.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Target Complex

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

Table 2: Example RMSD and RMSF Data from a Hypothetical MD Simulation

| Metric | Average Value (Å) | Interpretation |

|---|---|---|

| Protein RMSD | 1.5 ± 0.3 | Stable protein backbone |

| Ligand RMSD | 0.8 ± 0.2 | Stable ligand binding pose |

Solvation Effects on the Conformational Landscape of the Compound

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, such as continuum solvation models or explicit solvent simulations, can be employed to study the effects of solvation on the conformational landscape of this compound. By calculating the potential energy of different conformers in various solvent environments, it is possible to identify the most stable conformations and understand how they might differ between aqueous and non-polar environments. This information is crucial for understanding the molecule's behavior in biological systems.

In Silico ADMET Prediction Methodologies for Pharmacokinetic Assessment

The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico methods offer a rapid and efficient way to assess the pharmacokinetic profile of a compound before it undergoes expensive and time-consuming experimental testing.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. semanticscholar.org These models are built by identifying molecular descriptors that correlate with a particular endpoint, such as absorption or metabolism. For this compound, a QSAR model could be used to predict its potential efficacy against a specific target, while a QSPR model could predict properties like its solubility or lipophilicity. nih.gov

Table 3: Predicted Physicochemical Properties for this compound using a Hypothetical QSPR Model

| Property | Predicted Value |

|---|---|

| Molecular Weight | 227.67 g/mol |

| LogP | 2.5 |

| Aqueous Solubility | -3.0 (log(mol/L)) |

Application of Machine Learning Algorithms in Predictive Modeling

Machine learning (ML) algorithms have become increasingly popular in drug discovery for their ability to build predictive models from large and complex datasets. nih.govconsensus.app These models can be trained to predict a wide range of ADMET properties with a high degree of accuracy. iapchem.org For this compound, an ML model could be used to predict its oral bioavailability, plasma protein binding, and potential for off-target toxicity. researchgate.net

Table 4: Illustrative ADMET Predictions for this compound from a Hypothetical Machine Learning Model

| ADMET Property | Prediction |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP450 2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

Computational Approaches for Predicting Biological Target Interactions

Identifying the biological targets of a compound is a key aspect of understanding its mechanism of action and potential side effects. Computational methods, such as reverse docking and pharmacophore modeling, can be used to screen a compound against a large database of protein structures to identify potential binding partners. These methods can help to generate hypotheses about the biological targets of this compound, which can then be validated experimentally.

Molecular Interaction Studies and Mechanistic Insights in Vitro Methodologies

Biophysical Characterization of Ligand-Macromolecule Interactions

No specific studies employing spectroscopic, calorimetric, or label-free interaction assays to characterize the binding of 2-chloro-N-(4-propionylphenyl)acetamide to macromolecules were identified. Methodologies typically used for such characterization are outlined below, but their application to this specific compound has not been reported.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Fluorescence, Circular Dichroism)

There is no available data from Nuclear Magnetic Resonance (NMR), fluorescence spectroscopy, or Circular Dichroism (CD) studies to elucidate the binding interactions of this compound with biological macromolecules.

Calorimetric Methods (e.g., Isothermal Titration Calorimetry)

No published research was found that utilized Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of binding between this compound and any macromolecular target.

Label-Free Interaction Assays (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry)

There are no available reports of studies using Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the kinetics and affinity of this compound binding to any specific biological target.

Enzymatic Inhibition Assay Methodologies

No specific enzymatic inhibition assays for this compound are described in the current body of scientific literature. Therefore, there is no data available on its inhibitory activity (e.g., IC₅₀, Kᵢ values) against any particular enzyme.

Receptor Binding Displacement Studies

No studies were found that investigated the ability of this compound to displace known ligands from their receptors. Consequently, data regarding its binding affinity (e.g., Kᵢ, Kₐ) for any specific receptor is not available.

Chemical Reactivity and Advanced Derivatization Chemistry

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position in 2-chloro-N-(4-propionylphenyl)acetamide is highly susceptible to nucleophilic attack, owing to the electron-withdrawing nature of the adjacent carbonyl group which polarizes the C-Cl bond and stabilizes the transition state of substitution reactions. This reactivity allows for the facile displacement of the chlorine atom by a wide range of nucleophiles, making it a cornerstone for the synthesis of diverse derivatives. researchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease of replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net For instance, reactions with various amines, phenols, and thiols can be readily achieved. The general scheme for these substitutions involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution Reactions with Analogs of this compound

| Nucleophile | Reagent | Product | Reference |

| Oxygen | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

| Nitrogen | 7-Chloro-4-piperazin-1-yl-quinoline | 2-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-N-substituted-acetamide | researchgate.net |

| Sulfur | Sodium hydrogen selenide (B1212193) | Diorganyl selenide compounds | ekb.eg |

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), often with the addition of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) to facilitate the reaction. researchgate.net The resulting products feature a new bond between the α-carbon and the nucleophile, opening avenues for the synthesis of compounds with varied electronic and steric properties.

Transformations Involving the Amide N-H Group

The amide N-H group in this compound is also a site of significant chemical reactivity. The proton on the nitrogen is acidic enough to be removed by a strong base, generating an amidate anion that can participate in various reactions.

Furthermore, the amide N-H group can be involved in intramolecular cyclization reactions, as will be discussed in the next section. The reactivity of this group is crucial for the construction of more complex molecular architectures.

Cyclization and Heterocyclic Annulation Reactions

The bifunctional nature of this compound, possessing both an electrophilic α-chloro carbon and a nucleophilic (upon deprotonation) amide nitrogen, makes it an excellent precursor for the synthesis of various heterocyclic compounds. These intramolecular and intermolecular cyclization reactions often lead to the formation of stable 5-, 6-, and 7-membered rings. researchgate.netnih.gov

A prominent example is the synthesis of β-lactam derivatives. The reaction of Schiff bases, formed from the condensation of an aromatic aldehyde or ketone with a primary amine, with chloroacetyl chloride (a related α-chloro acylating agent) in the presence of a base like triethylamine yields β-lactams. researchgate.net A similar strategy can be envisioned starting from derivatives of this compound.

Another important class of reactions involves the use of this scaffold to build larger heterocyclic systems. For instance, the palladium-catalyzed condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can lead to the formation of indoles, carbazoles, acridines, and dibenzazepines, with the selectivity being controlled by the choice of ligand. nih.gov While this example uses a different aniline (B41778) derivative, it highlights the potential of the chloroacetamide moiety in constructing complex fused ring systems.

The reaction of N-aryl chloroacetamides with reagents like thiourea (B124793) can also lead to the formation of thiazole (B1198619) derivatives. researchgate.net Additionally, organochalcogenide heterocycles can be synthesized by reacting N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (Na₂E, where E = S, Se, Te). ekb.eg

Table 2: Examples of Heterocyclic Systems Synthesized from Chloroacetamide Analogs

| Reactant(s) | Reagents | Resulting Heterocycle | Reference |

| Schiff bases | Chloroacetyl chloride, Triethylamine | β-Lactam | researchgate.net |

| 2-Bromostyrene, 2-Chloroaniline | Pd₂(dba)₃, Ligand, NaOt-Bu | Indole, Carbazole, Acridine, Dibenzazepine | nih.gov |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Na₂S, NaHSe, or Na₂Te | Cyclic thio-, seleno-, or telluro-ether | ekb.eg |

Functional Group Interconversions of the Propiophenone (B1677668) Moiety

The propiophenone moiety of this compound offers a third distinct site for chemical modification. The carbonyl group and the adjacent methylene (B1212753) group are amenable to a variety of functional group interconversions, further expanding the synthetic utility of this compound.

A key reaction of the propiophenone group is its participation in condensation reactions. For example, the analogous N-(4-acetylphenyl)-2-chloroacetamide undergoes condensation with aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to form chalcones. researchgate.net This reaction proceeds via an aldol (B89426) condensation mechanism, where the enolate of the ketone attacks the aldehyde. A similar reaction is expected for the propiophenone derivative, reacting with aldehydes to yield α,β-unsaturated ketones.

These resulting chalcone (B49325) derivatives can then be used as precursors for the synthesis of other heterocyclic systems. For example, reaction with urea (B33335) in the presence of a base can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net

Furthermore, the ketone of the propiophenone group can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride (B1222165). The resulting alcohol can then be further functionalized, for instance, by conversion to an alkyl halide or a sulfonate ester. ub.edu Conversely, the methylene group of the propionyl chain could potentially be oxidized under specific conditions, although this is a less common transformation for this type of substrate.

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise chemical structure of a synthesized compound like 2-chloro-N-(4-propionylphenyl)acetamide. These techniques probe the interactions of molecules with electromagnetic radiation to reveal details about bonding, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR would identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR would similarly reveal the number of unique carbon atoms in the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the phenyl ring would typically appear as doublets due to their coupling with adjacent protons.

Amide Proton (-NH-): A singlet, the chemical shift of which can be concentration and solvent dependent.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons on the carbon adjacent to the chlorine atom.

Propionyl Protons (-COCH₂CH₃): A quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, showing characteristic coupling.

Expected ¹³C NMR Spectral Features:

Signals corresponding to each unique carbon atom, including the carbonyl carbons of the amide and ketone, the aromatic carbons, the chloromethyl carbon, and the two carbons of the propionyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | 3350-3250 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Ketone C=O | 1715-1680 | Stretching |

| Amide C=O (Amide I) | 1680-1630 | Stretching |

| Amide N-H | 1570-1515 | Bending (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum for this compound would be expected to show a molecular ion peak [M]⁺ and another peak [M+2]⁺ with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a non-volatile solid compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reverse-phase column (e.g., C18), a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used for elution. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are thermally stable and volatile, GC-MS is a powerful technique for separation and identification. While the volatility of this compound may be limited, derivatization or high-temperature columns could potentially be used. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum for the eluted peak, confirming its identity.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the precise atomic positions within the molecule. This technique provides unambiguous confirmation of the compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for related N-(substituted phenyl)-2-chloroacetamides have been reported, specific crystallographic data for the title compound are not available in the reviewed literature. nih.govresearchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the discovery and development of analogues derived from 2-chloro-N-(4-propionylphenyl)acetamide. mdpi.commdpi.com These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting the properties and activities of novel compounds before their synthesis. acs.org

Machine learning algorithms can be trained on datasets of known compounds to build predictive models. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structures of acetamide (B32628) derivatives and their biological activities. researchgate.netnih.gov By analyzing vast amounts of data, including chemical structures and biological activities, deep learning models can predict the efficacy and safety of potential drug candidates. nih.gov These models can guide the selection of the most promising candidates for synthesis and testing, thereby optimizing resources and reducing the time and cost of drug development. mdpi.comnih.gov

Generative AI models can design entirely new molecular structures with desired properties, exploring a vast chemical space to identify novel candidates with potentially superior efficacy and safety profiles. researchgate.net For instance, AI can be used to predict crucial pharmacokinetic properties, helping to focus on compounds with a higher likelihood of success in later stages of development. mdpi.comnih.gov The integration of AI with traditional experimental methods allows for a powerful synergy, where the predictive power of AI complements the expertise of human researchers to accelerate the development of new medications. mdpi.com

Table 1: Hypothetical QSAR Model for 2-chloro-N-(aryl)acetamide Analogues

| Analogue | Modification on Phenyl Ring | LogP (Predicted) | Topological Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent Compound | 4-propionyl | 2.5 | 46.2 | 15.2 |

| Analogue 1 | 4-acetyl | 2.1 | 46.2 | 18.5 |

| Analogue 2 | 4-nitro | 2.3 | 74.9 | 12.8 |

| Analogue 3 | 4-fluoro | 2.4 | 29.1 | 25.1 |

| Analogue 4 | 3-nitro-4-fluoro | 2.6 | 84.5 | 9.7 |

Development of Chemical Probes for Biological System Interrogation

To elucidate the mechanism of action of this compound, the development of chemical probes is a crucial next step. A chemical probe is a small molecule designed to study biological systems by interacting with a specific protein target. nih.govacs.org These tools are invaluable for identifying the cellular binding partners of a bioactive compound and for visualizing its distribution and activity within a biological context. nih.govmskcc.org

Starting from the parent compound, chemical probes can be synthesized by introducing specific functional groups or tags. mskcc.org These modifications should be designed to minimally perturb the compound's original biological activity. Common strategies include:

Affinity-based probes: Incorporating a biotin (B1667282) tag allows for the isolation of the target protein(s) from cell lysates through affinity purification, a technique known as activity-based protein profiling (ABPP). nih.govacs.org The isolated proteins can then be identified using mass spectrometry.

Fluorescent probes: Attaching a fluorophore to the molecule enables the visualization of its subcellular localization and interaction with its target(s) in living cells using techniques like fluorescence microscopy and flow cytometry. mskcc.org

The development of such probes would provide a deeper understanding of the molecular pathways modulated by this compound, which is essential for its further development as a potential therapeutic agent. nih.govnih.gov

Table 2: Design of Chemical Probes from this compound

| Probe Type | Modification | Linker Position | Application | Technique |

|---|---|---|---|---|

| Affinity Probe | Biotin tag | Para-position of the phenyl ring (replacing propionyl) | Target protein identification and isolation | Affinity Chromatography, Mass Spectrometry |

| Fluorescent Probe | Fluorescein or Rhodamine | Alkyl chain attached to the phenyl ring | Subcellular localization and target engagement imaging | Confocal Microscopy, Flow Cytometry |

| Photo-affinity Probe | Diazirine or Benzophenone | Ortho-position to the acetamide group | Covalent labeling of target proteins upon photoactivation | Photo-crosslinking, SDS-PAGE, Mass Spectrometry |

Exploration of Novel Synthetic Methodologies for Related Analogues

The systematic exploration of the structure-activity relationship (SAR) for this compound requires the synthesis of a diverse library of related analogues. While traditional synthetic methods, such as the acylation of an appropriate aniline (B41778) with chloroacetyl chloride, are effective, modern synthetic strategies can offer significant advantages in terms of efficiency, diversity, and scalability. nih.govijpsr.info

Novel synthetic methodologies can be employed to rapidly generate a wide array of derivatives for biological screening. These approaches include:

Parallel Synthesis: This high-throughput technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels, greatly accelerating the generation of a chemical library.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from simple starting materials in a few steps, enabling the exploration of a broader chemical space.

Modern Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be used to introduce a wide variety of substituents onto the aromatic ring of the N-phenylacetamide scaffold, providing access to analogues that are difficult to synthesize using traditional methods. acs.org

The application of these advanced synthetic techniques will facilitate a more comprehensive understanding of the SAR of this class of compounds, potentially leading to the discovery of new analogues with improved potency and selectivity.

Table 3: Comparison of Synthetic Methodologies for Analogue Synthesis

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Synthesis | One-pot reaction of anilines with chloroacetyl chloride. nih.govijpsr.info | Simple, well-established procedure. | Limited to commercially available anilines, low throughput. |

| Parallel Synthesis | Simultaneous synthesis of multiple analogues in a multi-well plate format. | High throughput, rapid library generation. | Requires specialized equipment, optimization can be challenging. |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups on the aromatic ring using catalysts. acs.org | High functional group tolerance, access to novel structures. | Cost of catalysts, potential for metal contamination. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.